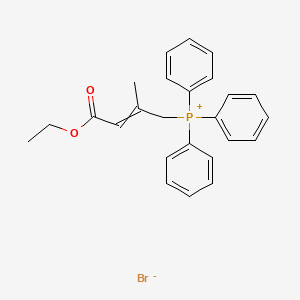
Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₈O₅ and its molecular weight is 218.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Secondary Sugar Sulfonic Acids
Research has demonstrated the use of Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside in the synthesis of secondary sugar sulfonic acids. This process involves nucleophilic displacement reactions, aiming to replace sulfate esters with sulfonic acids in glycosaminoglycans or oligosaccharide ligands, which could have implications for understanding and manipulating complex biological systems (Lipták et al., 2004).
Hydroxyamino Sugar Synthesis for Calicheamicins
Another study focused on preparing hydroxyamino sugar derivatives from D-galactose, utilizing Methyl 6-Deoxy-2,3-O-isopropylidene-4-O-mesyl-α-D-galactopyranoside. This process is part of synthesizing calicheamicins, a group of enediyne antitumor antibiotics. The research provides a foundation for developing complex molecules with potential therapeutic applications (Rainer & Scharf, 1993).
Conversion to L-Arabino-Hexos-5-Ulose Derivatives
A study by Barili et al. (1989) explored the conversion of O-protected 3,4-O-isopropylidene-β-D-galactopyranosides into 4-deoxy-α-L-threo-hex-4-enopyranosides and L-arabino-hexos-5-ulose derivatives. This research highlights the compound's utility in synthesizing structurally unique sugars, which can be crucial for studying carbohydrate chemistry and its biological implications (Barili et al., 1989).
Synthesis of N-Acetyl-2'-O-Methyllactosamine
Another application is seen in the synthesis of complex sugars like N-acetyl-2'-O-methyllactosamine, where the isopropylidene-protected derivatives serve as key intermediates. This synthesis involves multiple steps, including protection, condensation, and deprotection, showcasing the compound's versatility in glycoscience research (Abbas, Piskorz, & Matta, 1987).
Stereocontrolled Synthesis of 2-Deoxy-Galactopyranosides
Research by Yang et al. (2018) presented a stereocontrolled synthesis method for 2-deoxy-galactopyranosides using isopropylidene-protected glycosyl donors. This method highlights the strategic use of protective groups to achieve desired stereochemical outcomes in sugar synthesis, which is fundamental in developing biologically active carbohydrates (Yang, Chen, Sweeney, Lowary, & Liang, 2018).
Mechanism of Action
Target of Action
Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside is a versatile compound that serves as a building block for the synthesis of various pharmaceutical drugs . It is used in the development of therapeutic agents for combating diseases such as cancer, diabetes, and inflammation .
Mode of Action
It is known to play a pivotal role in the synthesis of diverse glycosides and glycosyl donors .
Biochemical Pathways
this compound is significant in unraveling the intricacies of glycosylation, a critical biochemical pathway involved in the synthesis of glycoconjugates . Glycoconjugates are essential components of cell membranes and play crucial roles in cell-cell interactions, immune response, and various biological processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific therapeutic agents it helps synthesize. Given its applications in combating diseases like cancer, diabetes, and inflammation , it can be inferred that the compound may influence cell proliferation, insulin signaling, and inflammatory pathways, respectively.
Properties
IUPAC Name |
(3aS,6S)-6-methoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-7-8(15-10(2,3)14-7)6(11)9(12-4)13-5/h5-9,11H,1-4H3/t5?,6?,7-,8?,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONDNTMXANWPHZ-DUKYRCAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(C(O1)OC)O)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]2C(C([C@H](O1)OC)O)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1140727.png)


![(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140737.png)







![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)

